molecular formula C12H17N3O2 B1425238 N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide CAS No. 1211502-77-0

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide

Cat. No. B1425238
CAS RN: 1211502-77-0
M. Wt: 235.28 g/mol
InChI Key: KYFUUBCLOYUWCM-UHFFFAOYSA-N
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Description

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide, also known as HDMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HDMB is a small molecule that has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Balya et al. (2008) discussed the synthesis of derivatives of 5-amino-2-hydrazino-1,3-thiazole, which underwent further transformations including recyclization and acid hydrolysis to produce substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008).
    • Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, revealing insights into their molecular conformations and hydrogen-bonding patterns (Purandara, Foro, & Gowda, 2018).
  • Optical and Nonlinear Properties :

  • Antimicrobial and Antifungal Activities :

  • Chemical Synthesis and Characterization :

    • Al Mamari and Al Lawati (2019) synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and characterized its structure, demonstrating its potential for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
  • Air Monitoring Applications :

    • Büldt and Karst (1999) described the use of N-methyl-4-hydrazino-7-nitrobenzofurazan as a reagent for determining aldehydes and ketones in air monitoring, offering an alternative to traditional methods (Büldt & Karst, 1999).
  • Metabolic Studies :

    • Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds, providing insights into the stability and metabolic pathways of these compounds (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

properties

IUPAC Name

N-(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-4-6-9(7-5-8)10(16)14-12(2,3)11(17)15-13/h4-7H,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFUUBCLOYUWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Reactant of Route 5
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Reactant of Route 6
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide

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